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Compound of Interest

Compound Name: Methyl alpha-D-mannopyranoside

Cat. No.: B013710 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of methyl α-D-

mannopyranoside, a key monosaccharide derivative with significant relevance in glycobiology

and drug discovery. Understanding its three-dimensional structure is crucial for designing

molecules that interact with mannose-binding proteins, such as lectins, which are involved in

various biological processes including cell adhesion, signaling, and immune responses. This

document summarizes key crystallographic data, details experimental protocols for structure

determination, and visualizes the workflow involved.

Quantitative Crystallographic Data
The crystal structure of methyl α-D-mannopyranoside has been determined by X-ray diffraction.

Two key studies provide the foundational quantitative data for this compound. The following

tables summarize and compare the crystallographic parameters from a seminal 1970 study by

Gatehouse and Poppleton and a more recent deposition in the Crystallography Open Database

(COD) from a 2014 publication.

Table 1: Crystal Data and Structure Refinement Details
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Parameter
Gatehouse & Poppleton
(1970)[1][2]

Wang et al. (2014) / COD[3]

Crystal System Orthorhombic Orthorhombic

Space Group P2₁2₁2₁ P 2₁ 2₁ 2₁

Unit Cell Dimensions

a (Å) 9.423 9.2633

b (Å) 9.308 9.3690

c (Å) 10.045 9.9779

Cell Angles (°)

α 90 90.00

β 90 90.00

γ 90 90.00

Molecules per Unit Cell (Z) 4 4

Calculated Density (g/cm³) 1.463 Not Reported

Measured Density (g/cm³) 1.459 Not Reported

Radiation Cu Kα (λ = 1.5405 Å) Not Reported

Final R-factor 0.044 0.0233

Table 2: Molecular Formula and Properties

Property Value Source

Molecular Formula C₇H₁₄O₆ [4][5]

Molecular Weight 194.18 g/mol [4][5]

Appearance
White to almost white powder

or crystals
[6]

Melting Point 193-196 °C [7][8]
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Experimental Protocols
The following section details the methodologies employed in the foundational 1970 study by

Gatehouse and Poppleton for the crystal structure determination of methyl α-D-

mannopyranoside[1][2].

Crystal Preparation
Crystals of methyl α-D-mannopyranoside were obtained by the recrystallization of commercially

available material from ethanol. The resulting crystals were described as approximate cubes

with edge dimensions ranging from 0.15 to 0.20 mm[1][2].

X-ray Data Collection
Intensity data was collected using two primary methods:

Automatic Diffractometer: A four-circle diffractometer was used with Cu Kα radiation.

Weissenberg Film Method: Integrated intensities were collected using the multiple-film equi-

inclination Weissenberg technique. Intensities were estimated visually against a standard

logarithmic scale[1][2].

Lorentz-polarization corrections were applied to all intensity data. No corrections were made for

absorption[2].

Structure Solution and Refinement
The crystal structure was solved using direct phasing methods. The refinement of the structure

was carried out by full-matrix least-squares analysis[1][2]. The final reliability index (R-factor)

achieved for the diffractometer data was 0.044[1][2]. A difference electron density synthesis

was also performed to locate the hydrogen atoms[2].

Visualized Experimental Workflow
The following diagram illustrates the logical flow of the experimental and computational steps

undertaken to determine the crystal structure of methyl α-D-mannopyranoside, as described in

the cited literature.
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Caption: Workflow for Crystal Structure Determination.
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Structural Insights
The crystal structure analysis reveals that methyl α-D-mannopyranoside crystallizes in the

orthorhombic space group P2₁2₁2₁[1][3]. The bond lengths and angles are consistent with

those found in other pyranose sugars[1][2]. A significant feature of the crystal packing is the

extensive network of hydrogen bonds. All oxygen atoms within the molecule are involved in this

network, which consists of two terminating chains, contributing to the stability of the crystal

lattice[1][2]. The pyranose ring adopts a chair conformation[9]. These structural details are

fundamental for understanding the molecule's interactions with biological receptors and for the

rational design of carbohydrate-based therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b013710#methyl-alpha-d-mannopyranoside-crystal-
structure-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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